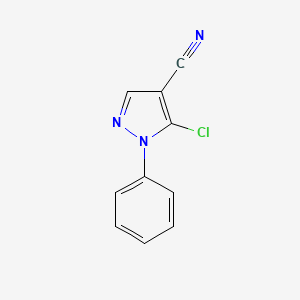

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZKFPOUNLXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675423 | |

| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050619-81-2 | |

| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazole Intermediate

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs. Within this esteemed class of heterocycles, 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of diverse and complex molecular architectures. Its unique substitution pattern, featuring a reactive chlorine atom, a nitrile group amenable to various transformations, and a stabilizing phenyl ring, makes it a highly valuable building block for drug discovery programs. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a precursor for novel therapeutic agents.

Core Properties and Identification

CAS Number: 1050619-81-2[1]

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures the unambiguous identification of this specific chemical substance.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClN₃ | [2] |

| Molecular Weight | 203.63 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 79-80 °C | [2] |

| Boiling Point | 363 °C | [2] |

| Density | 1.28 g/cm³ | [2] |

| Flash Point | 173 °C | [2] |

| Solubility | Soluble in common organic solvents | Inferred |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the construction of the pyrazole core, followed by the strategic introduction of the chloro substituent.

Step 1: Synthesis of the Precursor, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The foundational step involves the well-established condensation reaction to form the 5-aminopyrazole ring system. This reaction is a cornerstone of pyrazole chemistry and can be achieved with high efficiency.

Reaction Scheme:

Caption: Synthesis of the 5-aminopyrazole precursor.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent.

Causality and Mechanistic Considerations: This reaction proceeds via a Michael addition of the phenylhydrazine to the electron-deficient alkene of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic pyrazole ring. The regioselectivity of this reaction is high, predominantly yielding the 5-amino isomer.

Step 2: Conversion to this compound via the Sandmeyer Reaction

The transformation of the 5-amino group to a chloro substituent is classically achieved through the Sandmeyer reaction. This reliable and well-understood method proceeds via a diazonium salt intermediate.

Reaction Scheme:

Caption: The Sandmeyer reaction for chloro substitution.

Detailed Experimental Protocol:

-

Diazotization: Suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: To this cold suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid. Add the freshly prepared cold diazonium salt solution to the CuCl solution portion-wise. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Expert Insights: The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. The use of freshly prepared CuCl is also recommended for optimal yields.

Spectral Data and Characterization

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl ring. The proton at the 3-position of the pyrazole ring would likely appear as a singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon (around 115 ppm), the carbons of the pyrazole ring, and the carbons of the phenyl group. The carbon bearing the chlorine atom (C5) will be significantly influenced by the halogen's electronegativity.

-

IR Spectroscopy: Key infrared absorption bands are expected for the nitrile (C≡N) stretch (around 2230 cm⁻¹), C-Cl stretch, and various C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore, and this compound serves as a versatile starting material for the synthesis of a variety of biologically active molecules. Its utility is primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

While a direct lineage to a marketed drug is not prominently documented in the public domain, the structural motif is present in numerous patented compounds with diverse biological activities, including but not limited to:

-

Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The substituents on the pyrazole core can be tailored to achieve selectivity for specific kinase targets.

-

Agrochemicals: Phenylpyrazole derivatives are a significant class of insecticides and pesticides.[4] The specific substitution pattern of the title compound makes it a candidate for derivatization into novel crop protection agents.

-

Antimicrobial Agents: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal properties.

The true value of this compound for drug development professionals lies in its potential for diversification. The chloro and nitrile functionalities provide orthogonal chemical handles for further elaboration, allowing for the rapid generation of compound libraries for high-throughput screening.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related pyrazole derivatives can provide guidance.[5][6][7]

General Hazards:

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Can cause irritation to the skin, eyes, and respiratory tract.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.

Conclusion

This compound stands as a testament to the enduring importance of the pyrazole scaffold in contemporary chemical and pharmaceutical research. Its accessible synthesis, coupled with the versatility of its functional groups, positions it as a valuable asset in the arsenal of medicinal chemists. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, underscoring its significance as a key building block in the quest for novel and effective therapeutic agents. As research continues to uncover the vast potential of pyrazole-based compounds, the utility of intermediates like this compound is set to expand, paving the way for the next generation of innovative medicines.

References

-

Pi Chemicals. (n.d.). Material Safety Data Sheet: 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE. Retrieved from [Link]

- Farhat, A. A. M., Barsy, M. A., & Kheder, N. A. (2007). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Journal of the Chinese Chemical Society, 54(1), 33-42.

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(58), 36949-36961.

- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Retrieved from [Link]

- Hu, L., Li, X., Chen, Z., Liu, X., & Liu, Z. (2004). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. Retrieved from [Link]

-

ResearchGate. (2021, June). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 5. fishersci.es [fishersci.es]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. pipharm.com [pipharm.com]

A Technical Guide to the Physicochemical Properties of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core data with practical, field-proven insights into its characterization and reactivity.

Section 1: Introduction and Molecular Structure

This compound is a substituted pyrazole derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure incorporates a stable pyrazole core, a phenyl substituent that modulates lipophilicity, a reactive chloro group, and a cyano (nitrile) moiety, each contributing to its unique chemical profile and synthetic potential. Understanding these foundational properties is critical for its effective application in research and development.

Figure 1: 2D Chemical Structure of this compound.

Section 2: Core Physicochemical Identifiers

Precise identification is the cornerstone of reproducible science. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1050619-81-2 | [1] |

| Molecular Formula | C₁₀H₆ClN₃ | [1][2] |

| Molecular Weight | 203.63 g/mol | [1] |

| Exact Mass | 203.0250 | [1] |

| InChI Key | PUSZKFPOUNLXFN-UHFFFAOYSA-N | [1] |

Section 3: Key Physical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.

| Property | Value | Significance |

| Melting Point | 79 - 80 °C | A sharp, defined melting range is a primary indicator of high purity.[1][3] |

| Boiling Point | 363 °C (at 760 mmHg) | Indicates low volatility under standard conditions.[1] |

| Density | 1.28 g/cm³ | Useful for formulation and reaction stoichiometry calculations.[1] |

| Flash Point | 173 °C | Important for safety protocols and assessing fire hazards.[1] |

| XLogP3 | 2.6 | Suggests moderate lipophilicity, a key parameter in predicting membrane permeability and solubility in drug discovery.[1] |

| Appearance | White to light yellow crystalline solid | Inferred from similar compounds; visual inspection is a first-pass purity check.[4][5] |

Section 4: Spectroscopic Profile (Expert Analysis)

Spectroscopic data provides an empirical fingerprint for structural confirmation and purity assessment. While a dedicated spectrum for this specific compound is not publicly available, an expert analysis based on its constituent functional groups and data from closely related analogs allows for a reliable prediction of its spectral features.[6][7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The five protons of the phenyl group will appear in the aromatic region, typically between δ 7.40 and 7.60 ppm.[7] A singlet corresponding to the C3 proton on the pyrazole ring should also be present.

-

¹³C NMR Spectroscopy: The carbon spectrum will be more complex, showing distinct signals for the nitrile carbon (δ ~114 ppm), the carbons of the pyrazole ring, and the carbons of the phenyl substituent.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band around 2205-2225 cm⁻¹ characteristic of the C≡N (nitrile) stretch.[6] Other key signals will include those for aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 203.6. A key diagnostic feature will be the presence of an M+2 peak at m/z ≈ 205.6 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[4]

Section 5: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its chloro and nitrile functional groups.

-

Nucleophilic Substitution: The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution reactions. For instance, it can react with hydrazine hydrate, leading to the formation of hydrazino-pyrazole derivatives, which are themselves valuable synthetic precursors.[9]

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or can be reduced to a primary amine.[10] These transformations open pathways to a wide array of amides, esters, and other derivatives.

This dual reactivity makes the compound a strategic starting material for building diverse molecular scaffolds, particularly in the search for new bioactive agents.

Figure 2: Key reaction pathways for this compound.

Section 6: Self-Validating Experimental Protocols

To ensure the integrity of research, the physical properties of starting materials must be rigorously verified. The following protocols describe standard, self-validating methods for characterizing this compound.

Protocol 6.1: Melting Point Determination (Capillary Method)

Causality: This method is a rapid and reliable technique to assess the purity of a crystalline solid. Pure compounds exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range.[3] A slow, controlled heating rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.[11]

-

Capillary Loading: Press the open end of a capillary tube into the powder until a small amount (1-2 mm) of the sample enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[13]

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[3][12]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the precise determination at least twice. Consistent results confirm the accuracy of the measurement.

Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound.[14] A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte signals.[14] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift and ensuring high stability.[15] Magnetic field homogeneity, achieved through "shimming," is critical for obtaining sharp, well-resolved peaks.[15]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.[14]

-

Transfer: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing solid particles or air bubbles. The solution height should be about 4-5 cm.[14]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or acetone to remove any fingerprints or dust. Cap the tube securely.

-

Instrument Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the assembly into the NMR spectrometer.

-

Data Acquisition:

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning: Tune the probe to the desired nucleus (e.g., ¹H).

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans) and acquire the Free Induction Decay (FID) data.[15]

-

Processing: Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum.

-

Section 7: Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties. Its moderate lipophilicity, defined thermal characteristics, and versatile reactive sites make it a valuable intermediate in synthetic chemistry. The protocols and data presented in this guide provide a solid foundation for its confident use in a research and development setting, enabling scientists to leverage its full potential in the creation of novel molecules.

Section 8: References

-

Melting point determination. [Link]

-

Measuring the Melting Point - Westlab Canada. [Link]

-

Melting point determination - SSERC. [Link]

-

Experiment 1 - Melting Points. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

-

4.7: NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

Nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

Stepbystep procedure for NMR data acquisition. [Link]

-

(PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

-

Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate | Journal of Organic and Pharmaceutical Chemistry. [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. [Link]

-

Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. [Link]

-

WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 5. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. Buy 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile [smolecule.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. westlab.com [westlab.com]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Synthetic Chemist's Guide to Pyrazole Carbonitriles: Core Pathways and Mechanistic Insights

Abstract

This technical guide provides an in-depth exploration of the fundamental synthesis pathways for pyrazole carbonitrile compounds, a scaffold of paramount importance in modern drug discovery and agrochemical development.[1][2] We move beyond a mere recitation of protocols to offer a mechanistic rationale for key synthetic strategies, empowering researchers to make informed decisions in their experimental design. This document is structured to serve as a practical reference for scientists and professionals dedicated to the advancement of medicinal and materials chemistry. We will dissect classical cyclocondensation reactions, highly efficient multicomponent strategies, and other pivotal methods, all supported by detailed experimental protocols and visual aids to bridge theory with practice.

Introduction: The Privileged Status of the Pyrazole Carbonitrile Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] The incorporation of a carbonitrile (-CN) group onto the pyrazole ring often enhances the therapeutic potential of these molecules. The nitrile moiety can act as a key pharmacophoric element, participating in hydrogen bonding and other crucial interactions within biological targets. Furthermore, it serves as a versatile synthetic handle for further molecular elaboration. Consequently, the development of robust and efficient synthetic routes to pyrazole carbonitriles is a highly active area of research.[2] This guide will illuminate the most reliable and innovative pathways to access this valuable class of compounds.

Foundational Synthesis Strategies

The construction of the pyrazole carbonitrile core can be broadly categorized into several key strategies. The choice of a particular pathway is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and sustainability.

Pathway I: Cyclocondensation of Hydrazines with β-Functionalized Nitriles

The most traditional and perhaps most versatile approach to pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[3][5][6][7] For the synthesis of pyrazole carbonitriles, this strategy is adapted by employing precursors that contain a nitrile group.

2.1.1 The Knorr Pyrazole Synthesis and its Analogs

The seminal Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine.[3] To generate a pyrazole carbonitrile, a β-ketonitrile is a common and effective starting material.

Causality Behind the Method: The reaction hinges on the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons in the β-ketonitrile. The initial step is typically the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be an issue with unsymmetrical β-ketonitriles and substituted hydrazines, often leading to a mixture of isomers.

Workflow Diagram: Knorr-type Synthesis of Pyrazole Carbonitriles

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

Biological significance of the pyrazole scaffold in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to the power of scaffold-based drug discovery.[1][2] Its remarkable versatility and synthetic accessibility have positioned it as a "privileged scaffold" in medicinal chemistry, a core structural motif that appears in a multitude of biologically active compounds.[3][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets with high affinity and specificity.[5][6] This guide provides a comprehensive technical overview of the biological significance of the pyrazole scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the synthetic strategies that bring these vital molecules to life.

The Broad Spectrum of Biological Activity: A Scaffold for All Seasons

The therapeutic reach of pyrazole-based compounds is vast, spanning a wide range of diseases. This is evidenced by the numerous FDA-approved drugs that feature this core structure, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer agent Ruxolitinib.[3][4] The inherent metabolic stability of the pyrazole ring is a key factor in its success, contributing to favorable pharmacokinetic profiles in many drug candidates.[1] The following sections will explore the prominent biological activities of pyrazole derivatives, highlighting key examples and their clinical significance.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[5][7] Celecoxib (Celebrex®) is a landmark example, demonstrating how the pyrazole core can be decorated to achieve high selectivity for the inducible COX-2 enzyme over the constitutive COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Mechanism in Focus: Celecoxib and COX-2 Inhibition

The anti-inflammatory effects of Celecoxib are primarily mediated through its selective inhibition of COX-2.[8] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By blocking the active site of COX-2, Celecoxib prevents the production of these pro-inflammatory prostaglandins.[8]

Beyond its anti-inflammatory effects, Celecoxib has also been investigated for its anticancer properties. These are thought to arise from COX-2 independent mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[9][10]

Anticancer Activity: Targeting Kinases and Beyond

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, particularly kinase inhibitors. Ruxolitinib (Jakafi®), for instance, is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are critical components of the JAK-STAT signaling pathway.[11] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[12]

Pathway Spotlight: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, preventing their phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT pathway leads to reduced cell proliferation and survival in cancer cells that are dependent on this signaling cascade.[11][12]

Other Notable Biological Activities

The therapeutic potential of the pyrazole scaffold extends to numerous other areas, including:

-

Erectile Dysfunction: Sildenafil (Viagra®) is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][13] By inhibiting PDE5, Sildenafil enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[1][14]

Mechanism of Action: Sildenafil and PDE5 Inhibition

-

Antimicrobial and Antiviral Activity: Numerous pyrazole derivatives have demonstrated potent activity against a range of bacteria, fungi, and viruses.[1]

-

Anticonvulsant and Neuroprotective Effects: The pyrazole scaffold has been explored for its potential in treating neurological disorders.

Structure-Activity Relationships (SAR) and Drug Design

The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents at various positions on the ring. Key positions for substitution are N1, C3, C4, and C5. For example, in the case of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were found to be crucial for potent and selective activity.[15][16]

Synthetic Strategies: Building the Pyrazole Core

The widespread use of the pyrazole scaffold is also a result of its synthetic tractability. Several robust and versatile methods exist for the synthesis of pyrazole derivatives.

Key Synthetic Methodologies:

-

Knorr Pyrazole Synthesis (Cyclocondensation): This is a classic and widely used method that involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][17] The regioselectivity of this reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions.[15]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or alkene.[15][16] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

-

Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This is another common method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.[16]

Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis

The following is a representative, step-by-step protocol for the synthesis of a 1,3,5-trisubstituted pyrazole derivative via the Knorr synthesis.

Materials:

-

1,3-Diketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

To a solution of the 1,3-diketone in ethanol, add the substituted hydrazine hydrochloride.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Quantitative Data Summary

The following table summarizes the in vitro activity of selected pyrazole-containing drugs against their respective targets.

| Drug | Target | Activity (IC50/Ki) | Therapeutic Area |

| Celecoxib | COX-2 | 0.04 µM (IC50) | Anti-inflammatory |

| Ruxolitinib | JAK1 | 3.3 nM (IC50) | Anticancer |

| JAK2 | 2.8 nM (IC50) | ||

| Sildenafil | PDE5 | 3.9 nM (IC50) | Erectile Dysfunction |

| Crizotinib | ALK | 24 nM (IC50) | Anticancer |

| c-Met | 20 nM (IC50) | ||

| Apixaban | Factor Xa | 0.08 µM (Ki) | Anticoagulant |

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[18] Its proven track record in delivering clinically successful drugs, combined with the ever-expanding toolkit of synthetic methodologies, ensures its continued prominence in medicinal chemistry.[17] Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity, potency, and pharmacokinetic properties. The exploration of this "privileged scaffold" in new therapeutic areas, driven by a deeper understanding of disease biology and advanced computational drug design, promises to yield the next generation of innovative medicines.

References

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

-

Gesi, S., Gesi, S., & Gesi, S. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(5), 385. [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

-

Haben, T., & Tilahun, M. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Drug development research, 81(5), 543-548. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Synapse. [Link]

-

Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

-

Ram Kumar, Raksha Sharma, & Dinesh Kumar Sharma. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]

-

ResearchGate. (n.d.). Some commercially available drugs containing pyrazole skeleton. [Link]

-

Li, W., Li, S., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(6), 659-679. [Link]

-

National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

ResearchGate. (n.d.). Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in...[Link]

-

PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. [Link]

-

Wikipedia. (n.d.). PDE5 inhibitor. [Link]

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

-

Royal Society of Chemistry. (2022, May 11). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

National Center for Biotechnology Information. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

-

Andersson, K. E. (2018). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 175(13), 2554-2565. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 14. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

The Evolving Landscape of 1-Phenyl-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1-phenyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of the literature on 1-phenyl-1H-pyrazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the nuanced structure-activity relationships (SAR) against various biological targets, and elucidate the mechanisms of action that drive their pharmacological effects. This guide aims to be a comprehensive resource, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Significance of the 1-Phenyl-1H-Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. The introduction of a phenyl group at the N1 position of the pyrazole ring, creating the 1-phenyl-1H-pyrazole scaffold, has proven to be a particularly fruitful strategy in drug discovery. This substitution significantly influences the physicochemical properties of the molecule, enhancing its metabolic stability and modulating its binding affinity to various biological targets.

The versatility of the 1-phenyl-1H-pyrazole core is evidenced by its presence in a wide range of approved drugs and clinical candidates. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation. Beyond inflammation, derivatives of this scaffold have demonstrated potent activity as anticancer, antimicrobial, antiviral, and neuroprotective agents, highlighting its broad therapeutic potential.

This guide will provide a structured overview of the key aspects of 1-phenyl-1H-pyrazole chemistry and pharmacology, with a focus on practical applications for drug discovery and development.

Synthetic Strategies: Building the 1-Phenyl-1H-Pyrazole Scaffold

The construction of the 1-phenyl-1H-pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis and its Variations

The most classical and widely employed method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, in this case, phenylhydrazine.

General Experimental Protocol for Knorr Pyrazole Synthesis:

-

To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).

-

The reaction mixture is typically heated under reflux for a period ranging from 1 to 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

A variation of this method involves the use of ionic liquids as a solvent, which can offer advantages in terms of reaction rate and regioselectivity. Another modification utilizes silica-supported phosphorus pentoxide (P2O5·SiO2) as an efficient catalyst for the condensation, often under solvent-free conditions.

Synthesis from Chalcones

1,3,5-Trisubstituted pyrazoles can be readily synthesized from α,β-unsaturated ketones, commonly known as chalcones. The chalcone is first reacted with phenylhydrazine to form a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.

Step-by-Step Protocol for Pyrazole Synthesis from Chalcones:

-

Pyrazoline formation: A mixture of the chalcone (1 equivalent) and phenylhydrazine (1.1 equivalents) in a solvent like glacial acetic acid is refluxed for several hours.

-

Oxidation: The resulting pyrazoline can be oxidized to the pyrazole using various oxidizing agents such as manganese dioxide (MnO2) or iodine in DMSO.

-

The final product is then isolated and purified using standard techniques like recrystallization or column chromatography.

Synthesis of Key Intermediates: 1-Phenyl-1H-pyrazole-4-carbaldehydes

1-Phenyl-1H-pyrazole-4-carbaldehydes are versatile intermediates that can be further functionalized to generate a wide range of derivatives. A common method for their synthesis is the Vilsmeier-Haack reaction.

Detailed Experimental Protocol for Vilsmeier-Haack Reaction:

-

The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl3) to ice-cold N,N-dimethylformamide (DMF).

-

The appropriate acetophenone phenylhydrazone is then added to the freshly prepared Vilsmeier-Haack reagent.

-

The reaction mixture is heated, typically at 60-70 °C, for several hours.

-

After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or potassium carbonate.

-

The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Biological Activities and Therapeutic Potential

1-Phenyl-1H-pyrazole derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development across various therapeutic areas.

Anti-inflammatory and Analgesic Activity: Targeting COX-2

A significant number of 1-phenyl-1H-pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a diaryl-substituted pyrazole, is a clinically approved selective COX-2 inhibitor. The selective inhibition of COX-2 over COX-1 is a key attribute, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

The anti-inflammatory mechanism of these compounds involves the blockade of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-2, 1-phenyl-1H-pyrazole derivatives prevent the conversion of arachidonic acid to prostaglandins.

Caption: Inhibition of the COX-2 pathway by 1-phenyl-1H-pyrazole derivatives.

Anticancer Activity: A Multi-Targeted Approach

The 1-phenyl-1H-pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Many 1-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cell growth and immunity. Aberrant JAK activation is implicated in various cancers. Several 4-amino-(1H)-pyrazole derivatives have been synthesized and shown to be potent JAK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3.

-

Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many tumors. 1-Phenyl-1H-pyrazole derivatives have been developed as inhibitors of Aurora kinases A and B, leading to cell cycle arrest and apoptosis.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. Some pyrazole-thiadiazole hybrids have been designed as EGFR inhibitors with promising anticancer activity.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. Recently, phenylpyrazole derivatives have been discovered as selective inhibitors of Mcl-1. These compounds bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bim, thereby triggering the intrinsic apoptotic pathway. This leads to the activation of caspases and ultimately, programmed cell death.

Caption: Mechanism of apoptosis induction by 1-phenyl-1H-pyrazole Mcl-1 inhibitors.

Table 1: Anticancer Activity of Representative 1-Phenyl-1H-Pyrazole Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound A | JAK1/2/3 | PC-3 (Prostate) | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | |

| Compound B | Mcl-1 | HEL (Erythroleukemia) | 0.35 | |

| Compound C | Aurora A/B | K562 (Leukemia) | 0.37 | |

| Compound D | EGFR/HER-2 | MCF-7 (Breast) | 0.26 (EGFR), 0.20 (HER-2) |

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 1-Phenyl-1H-pyrazole derivatives have been identified as potent xanthine oxidase inhibitors, offering a potential therapeutic strategy for the treatment of gout.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-phenyl-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrazole rings.

-

Substituents on the 1-Phenyl Ring: The electronic and steric properties of substituents on the 1-phenyl ring play a crucial role in modulating the activity. For instance, in the case of kinase inhibitors, electron-withdrawing groups at the para-position of the phenyl ring often enhance the inhibitory potency.

-

Substituents on the Pyrazole Ring: The substitution pattern on the pyrazole ring is critical for target selectivity and potency. For example, in the development of Mcl-1 inhibitors, modifications at the C3 and C5 positions of the pyrazole ring were found to be crucial for achieving high affinity and selectivity. The presence of a carboxamide group at the C4 position has been shown to be important for the activity of some kinase inhibitors.

Preclinical and Clinical Development Landscape

While Celecoxib is a well-established drug, the development of other 1-phenyl-1H-pyrazole derivatives for different therapeutic indications is an active area of research. A number of compounds are in preclinical development, particularly in the area of oncology. However, publicly available information on non-coxib 1-phenyl-1H-pyrazole derivatives that have entered clinical trials is limited. This highlights the ongoing efforts and challenges in translating the promising preclinical activity of this class of compounds into clinical candidates.

Conclusion and Future Perspectives

The 1-phenyl-1H-pyrazole scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it a highly attractive framework for medicinal chemists. The diverse range of biological activities, from anti-inflammatory to anticancer, underscores the vast therapeutic potential of this privileged structure.

Future research in this area will likely focus on:

-

The development of more selective and potent inhibitors for specific biological targets.

-

The exploration of novel therapeutic applications for 1-phenyl-1H-pyrazole derivatives.

-

The use of computational methods to guide the design and optimization of new compounds.

-

The investigation of combination therapies involving 1-phenyl-1H-pyrazole derivatives to enhance therapeutic efficacy and overcome drug resistance.

This in-depth technical guide provides a comprehensive overview of the current state of research on 1-phenyl-1H-pyrazole derivatives. By understanding the synthetic methodologies, structure-activity relationships, and mechanisms of action, researchers and drug development professionals can leverage this knowledge to accelerate the discovery of the next generation of innovative medicines based on this versatile scaffold.

References

- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Shetty, N., et al. (2012). Synthesis and Pharmacological Evaluation of some new 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.

- Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.

- Patel, R., et al. (2012). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.

- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.

- Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4).

- Patel, J., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(1), 334-338.

- Abadi, A. H., et al. (2010).

- Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 9(25), 27369-27396.

- Toth, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

- Doshi, A. G., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4).

- Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 922-927.

- Dalla-Vechia, L., et al. (1991). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. European Journal of Medicinal Chemistry, 26(1), 57-63.

- El-Gamal, M. I., et al. (2016). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents.

- Bekhit, A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4927.

- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.

- Lee, J. H., et al. (2014). Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents. Molecules, 19(6), 7997-8010.

- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666332.

- Rattanatraiwong, P., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34351-34370.

- Li, J., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.

- Zhang, Y., et al. (2023). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.

- Maurer, U., et al. (2007). Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis. Molecular and Cellular Biology, 27(20), 7339-7349.

- Molecular signaling pathway inhibitors and mechanism of action.

- Noman, A. M., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.

- Cell Signaling | Home Page - ProBiologists. (n.d.).

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Omalizumab in Chronic Spontaneous Urticaria Patients Non Responding to Initial Standard antihistaminE Treatment - Full Text View - ClinicalTrials.gov. (n.d.).

- Ghorab, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(41), 26955-26972.

The Strategic Derivatization of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide for Advanced Drug Discovery

Abstract

The 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged starting material in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthetic pathways, reactivity, and biological significance of this core structure. We will delve into the strategic considerations behind experimental design, offering field-proven insights into the derivatization of both the reactive C5-chloro and C4-cyano functionalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent heterocyclic core for the discovery of next-generation therapeutics.

Introduction: The Pyrazole Core in Modern Drug Design

Pyrazole and its derivatives are fundamental building blocks in the development of pharmaceuticals, renowned for their wide spectrum of biological activities.[1][2] The presence of this five-membered heterocyclic ring in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its pharmacological importance.[1] The 1-phenyl-1H-pyrazole-4-carbonitrile moiety, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic incorporation of a chlorine atom at the C5 position and a nitrile group at the C4 position of the pyrazole ring provides two orthogonal handles for chemical modification, enabling the exploration of a vast chemical space.

The Core Scaffold: Understanding the Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay of its key functional groups. The electron-withdrawing nature of the phenyl ring at N1 and the cyano group at C4 activates the C5 position for nucleophilic aromatic substitution (SNAr).[5][6] This allows for the facile displacement of the chloro group by a variety of nucleophiles, providing a primary avenue for diversification. Concurrently, the nitrile group at C4 is a versatile functional handle that can be transformed into a range of other functionalities, including amides, carboxylic acids, and tetrazoles, further expanding the accessible chemical diversity.[7][8]

Synthetic Strategies for Novel Derivatives

The exploration of novel derivatives from the this compound core can be broadly categorized into two main strategies: derivatization at the C5 position via nucleophilic substitution and transformation of the C4-carbonitrile group.

Derivatization at the C5-Position: Nucleophilic Aromatic Substitution

The activated C5-chloro group is amenable to substitution by a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse pharmacophoric elements.

The introduction of amino functionalities at the C5 position is a common strategy to modulate the physicochemical properties and biological activity of the pyrazole core.

-

Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired amine (1.2-2.0 eq).

-

A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is typically heated to reflux for several hours until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

-

Purification is achieved by recrystallization or column chromatography.

-

| Entry | Amine | Base | Solvent | Yield (%) | Reference |

| 1 | Aniline | K₂CO₃ | DMF | 85 | [7] |

| 2 | Morpholine | Et₃N | EtOH | 92 | [7] |

| 3 | Piperidine | K₂CO₃ | DMF | 88 | [7] |

Transformations of the C4-Carbonitrile Group

The nitrile functionality offers a gateway to a variety of other important chemical groups.

Partial or complete hydrolysis of the nitrile group provides access to the corresponding carboxamides or carboxylic acids, which can serve as key intermediates for further derivatization or as bioactive molecules themselves.

-

Protocol: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxamide

-

This compound is treated with a mixture of concentrated sulfuric acid and water.

-

The reaction is typically stirred at room temperature or gently heated to facilitate the hydrolysis.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization.

-

The [2+3] cycloaddition of azides with nitriles is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[8][9] Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in many marketed drugs.[9]

-

Protocol: Synthesis of 5-(5-Chloro-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole

-

To a solution of this compound (1.0 eq) in a solvent such as DMF, add sodium azide (1.5 eq) and a Lewis or Brønsted acid catalyst (e.g., ammonium chloride or zinc chloride).[8][10]

-

The reaction mixture is heated, typically to 100-120 °C, for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction is cooled, and the product is precipitated by the addition of an acidic aqueous solution.

-

The solid product is collected by filtration and purified by recrystallization.

-

Fused Heterocyclic Systems: Building Complexity

The derivatized pyrazole core can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems with significant biological potential.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are purine isosteres and are known to exhibit a wide range of biological activities, including kinase inhibition.[3][11] These can be readily synthesized from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives.

-

Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

-

A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formamide is heated at reflux for several hours.[12]

-

Alternatively, the aminopyrazole can be reacted with formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one, which can then be converted to the 4-amino derivative.[12]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration.

-

Purification is typically achieved by recrystallization.

-

Visualizing the Synthetic Pathways

To better illustrate the synthetic versatility of the this compound core, the following reaction workflows are presented.

Caption: Key synthetic transformations of the core scaffold.

Biological Significance and Therapeutic Potential

Derivatives of the pyrazole core have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The strategic derivatization of this compound allows for the fine-tuning of these activities and the development of potent and selective therapeutic agents.

| Derivative Class | Therapeutic Target/Application | Reference |

| Pyrazole-4-carboxamides | Fungicides | [4] |

| 5-Phenyl-1H-pyrazole derivatives | BRAF(V600E) inhibitors (Anticancer) | [13] |

| 5-Amino-1H-pyrazole-4-carboxamides | Pan-FGFR covalent inhibitors (Anticancer) | [14] |

| Pyrazolo[3,4-d]pyrimidines | Kinase inhibitors (Anticancer) | [3][11] |

The ability to introduce a variety of substituents at the C5 position allows for the exploration of structure-activity relationships (SAR) and the optimization of interactions with biological targets. For instance, the introduction of specific amine functionalities can lead to potent kinase inhibitors, while other modifications can impart antifungal or other antimicrobial properties.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The strategic and selective derivatization of the C5-chloro and C4-cyano groups provides access to a vast and diverse chemical space. The methodologies outlined in this guide, from fundamental nucleophilic substitutions to more complex cycloaddition and cyclization reactions, offer a robust toolkit for the medicinal chemist. Future research in this area will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of the pyrazole core in the ongoing quest for new and effective medicines.

References

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (2007). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Hydroxycyclohexanones. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2012). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2019). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1-tosyl-pyrazolo[3,4-d]pyrimidine-3-carbonitriles 7, 8 and 10. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. (2014). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 18, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

- Conversion of aromatic nitriles into tetrazoles. (2005). Google Patents.

-

Concerted Nucleophilic Aromatic Substitutions. (2014). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Retrieved January 18, 2026, from [Link]

-

Regioselective nucleophilic substitution in activated 1-aminopyrazolium cations: A facile synthesis of 5-substituted 1-methylpyrazoles. (1993). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved January 18, 2026, from [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved January 18, 2026, from [Link]

-

1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile | MDPI [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chalcogen.ro [chalcogen.ro]

- 11. researchgate.net [researchgate.net]

- 12. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Initial Synthesis and Characterization of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of various functional groups onto the pyrazole scaffold allows for the fine-tuning of their pharmacological profiles. The target molecule, this compound, is a promising scaffold for further chemical elaboration due to the presence of a reactive chlorine atom and a versatile nitrile group, making it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of a key intermediate, 1-phenyl-1H-pyrazol-5(4H)-one, followed by a Vilsmeier-Haack reaction to introduce the chloro and carbonitrile functionalities.

Step 1: Synthesis of 1-phenyl-1H-pyrazol-5(4H)-one